5-(N,N-diethylsulfamoyl)-2-methoxy-N-(thiazol-2-yl)benzamide
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Overview
Description
Thiazole is a heterocyclic compound that consists of a five-membered ring containing one sulfur atom, one nitrogen atom, and three carbon atoms . Compounds containing a thiazole ring can exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, analgesic, antiepileptic, antiviral, antineoplastic, and antitubercular properties .
Synthesis Analysis
The synthesis of thiazole derivatives often involves the coupling of substituted 2-amino benzothiazoles with other compounds . For example, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino] benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino] benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of thiazole derivatives can be analyzed using various spectroscopic techniques, including infrared (IR), proton nuclear magnetic resonance (^1H NMR), carbon-13 nuclear magnetic resonance (^13C NMR), and mass spectrometry .Chemical Reactions Analysis
Thiazole rings have many reactive positions where various chemical reactions, such as donor–acceptor, nucleophilic, and oxidation reactions, may take place .Scientific Research Applications
- Benzimidazoles and their derivatives play a crucial role as therapeutic agents, including antiulcer, analgesic, and anthelmintic drugs .
- Benzimidazole derivatives exhibit diverse pharmacological properties:
Synthesis and Green Chemistry
Pharmacological Activities
Mechanism of Action
Target of Action
Many compounds containing a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Without specific studies on this compound, it’s hard to determine its exact mode of action. The thiazole ring is a key structural component in many biologically active compounds and is likely to play a crucial role in its interaction with biological targets .
Biochemical Pathways
Thiazole-containing compounds can activate or inhibit various biochemical pathways and enzymes, or stimulate or block receptors in biological systems .
Result of Action
Thiazole derivatives have been found to have a wide range of biological activities, including anti-inflammatory and analgesic effects .
Future Directions
properties
IUPAC Name |
5-(diethylsulfamoyl)-2-methoxy-N-(1,3-thiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4S2/c1-4-18(5-2)24(20,21)11-6-7-13(22-3)12(10-11)14(19)17-15-16-8-9-23-15/h6-10H,4-5H2,1-3H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYVDJLFSQINHFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1)OC)C(=O)NC2=NC=CS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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